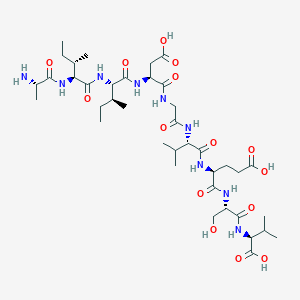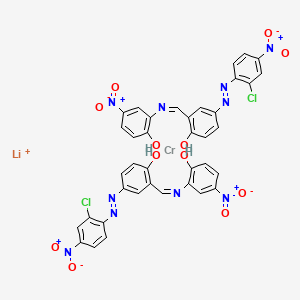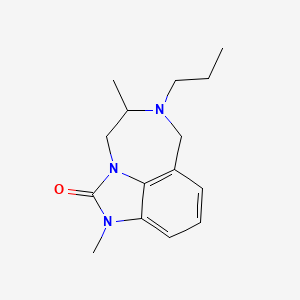
2'-dC B-D-threo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-deoxycytidine B-D-threo is a stereoisomer of 2’-deoxycytidine, a nucleoside analog that plays a crucial role in various biochemical processes. This compound is characterized by its unique stereochemistry, which distinguishes it from other nucleoside analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxycytidine B-D-threo typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of a protected cytidine derivative using a chiral reducing agent. The reaction conditions often include the use of solvents like methanol or ethanol and temperatures ranging from -20°C to room temperature .
Industrial Production Methods
Industrial production of 2’-deoxycytidine B-D-threo involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2’-deoxycytidine B-D-threo undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often use agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium azide in dimethylformamide at 50°C.
Major Products
The major products formed from these reactions include various derivatives of 2’-deoxycytidine B-D-threo, such as azido-deoxycytidine and thiol-deoxycytidine .
Scientific Research Applications
2’-deoxycytidine B-D-threo has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA synthesis and repair.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications
Mechanism of Action
The mechanism of action of 2’-deoxycytidine B-D-threo involves its incorporation into DNA, where it can interfere with DNA synthesis and repair processes. This compound targets enzymes like DNA polymerase and ribonucleotide reductase, disrupting the normal function of these enzymes and leading to cell death in rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
2’-deoxycytidine: The parent compound with a different stereochemistry.
2’-deoxyuridine: Another nucleoside analog with similar biological activity.
Cytarabine: A nucleoside analog used in chemotherapy
Uniqueness
2’-deoxycytidine B-D-threo is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its stereoisomers. This uniqueness makes it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
4251-19-8 |
|---|---|
Molecular Formula |
C9H13N3O4 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6-,8-/m1/s1 |
InChI Key |
CKTSBUTUHBMZGZ-ATRFCDNQSA-N |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)


![Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]](/img/structure/B12785227.png)






